![molecular formula C23H20FNO5 B254660 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as AFCP, is a synthetic compound with potential therapeutic applications. AFCP belongs to the class of chromenopyrroles, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have suggested that 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce oxidative stress, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential therapeutic applications. 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-tumor activity against various cancer cell lines, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo, to determine its efficacy and safety as a potential therapeutic agent. Additionally, the potential of 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a drug delivery system for other therapeutic agents could be explored.
Synthesis Methods
The synthesis of 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that starts with the condensation of 4-allyloxyphenol with ethyl 2,3-dioxobutanoate to form the intermediate product. The intermediate is then subjected to a series of reactions, including bromination, reduction, and cyclization, to yield 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The overall yield of the synthesis process is around 20%.
Scientific Research Applications
1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
properties
Product Name |
1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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Molecular Formula |
C23H20FNO5 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
7-fluoro-2-(2-methoxyethyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20FNO5/c1-3-11-29-16-7-4-14(5-8-16)20-19-21(26)17-13-15(24)6-9-18(17)30-22(19)23(27)25(20)10-12-28-2/h3-9,13,20H,1,10-12H2,2H3 |
InChI Key |
OYACQLJQGRMGBT-UHFFFAOYSA-N |
SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC=C |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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